![molecular formula C10H19N5O B2409393 3-amino-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-5-carboxamide CAS No. 870514-12-8](/img/structure/B2409393.png)
3-amino-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-5-carboxamide, also known as DPA-714, is a novel PET (positron emission tomography) imaging agent that has been widely used in scientific research. It is a selective ligand for the translocator protein 18 kDa (TSPO), which is expressed in the brain and other organs. DPA-714 has been shown to have potential applications in the diagnosis and treatment of various diseases, including neurodegenerative disorders, cancer, and inflammation.
作用機序
3-amino-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-5-carboxamide binds selectively to TSPO, which is located on the outer membrane of mitochondria. TSPO is involved in the transport of cholesterol and other molecules across the mitochondrial membrane and plays a role in the regulation of mitochondrial function. Binding of 3-amino-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-5-carboxamide to TSPO can modulate mitochondrial function and affect cellular processes such as apoptosis and inflammation.
生化学的および生理学的効果
3-amino-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-5-carboxamide has been shown to have various biochemical and physiological effects in preclinical studies. It has been reported to inhibit the production of pro-inflammatory cytokines and reduce the activation of microglia in the brain, suggesting a potential anti-inflammatory effect. 3-amino-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-5-carboxamide has also been shown to modulate mitochondrial function and protect against oxidative stress-induced damage in vitro. In addition, 3-amino-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-5-carboxamide has been shown to have potential anti-tumor activity in preclinical models of cancer.
実験室実験の利点と制限
3-amino-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-5-carboxamide has several advantages for use in lab experiments. It is a highly selective ligand for TSPO and has been extensively validated as a PET imaging agent in preclinical and clinical studies. 3-amino-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-5-carboxamide has also been shown to have low toxicity and good pharmacokinetic properties in animal models. However, there are also some limitations to the use of 3-amino-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-5-carboxamide in lab experiments. It is a relatively complex molecule that requires multi-step synthesis, which can limit its availability and increase the cost of experiments. In addition, 3-amino-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-5-carboxamide has a relatively short half-life in vivo, which may limit its utility in longitudinal studies.
将来の方向性
There are several potential future directions for research on 3-amino-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-5-carboxamide. One area of interest is the development of new TSPO ligands with improved pharmacokinetic properties and lower toxicity. Another area of interest is the further investigation of the role of TSPO in various diseases, including neurodegenerative disorders, cancer, and inflammation. 3-amino-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-5-carboxamide may also have potential applications in the development of new therapies for these diseases, either as a diagnostic tool or as a therapeutic agent. Finally, the use of 3-amino-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-5-carboxamide in combination with other imaging agents or therapeutic agents may provide new insights into the mechanisms of disease and improve treatment outcomes.
合成法
3-amino-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-5-carboxamide can be synthesized using a multi-step process involving the reaction of 3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid with N,N-dimethylamino-1-chloropropane, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification by column chromatography.
科学的研究の応用
3-amino-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-5-carboxamide has been extensively used as a PET imaging agent to study the expression and function of TSPO in various diseases. TSPO is involved in the regulation of mitochondrial function, apoptosis, and inflammation, and its expression is upregulated in response to cellular stress. Increased TSPO expression has been observed in neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis, as well as in cancer and inflammation.
特性
IUPAC Name |
5-amino-N-[3-(dimethylamino)propyl]-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N5O/c1-14(2)6-4-5-12-10(16)8-7-9(11)13-15(8)3/h7H,4-6H2,1-3H3,(H2,11,13)(H,12,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKFCAAIZTXVAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)N)C(=O)NCCCN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Cyclopropyl-6-[[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]methoxy]pyridazine](/img/structure/B2409313.png)
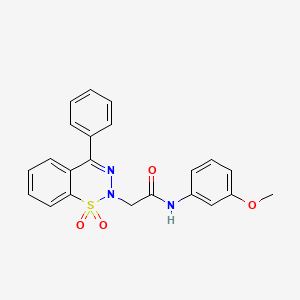
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2409317.png)


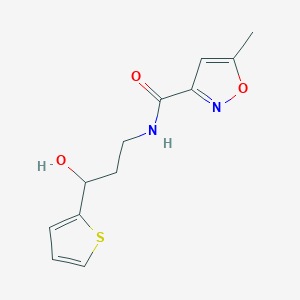
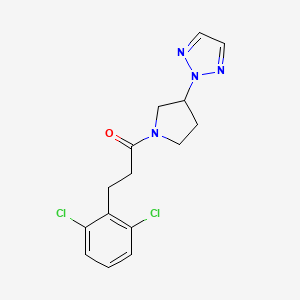
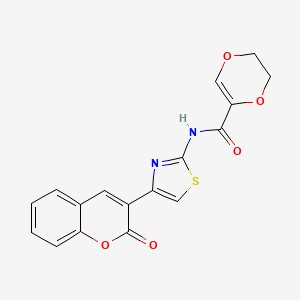
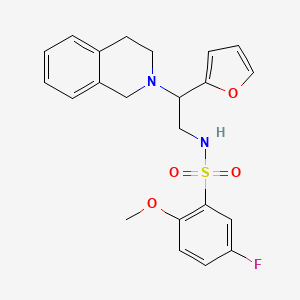
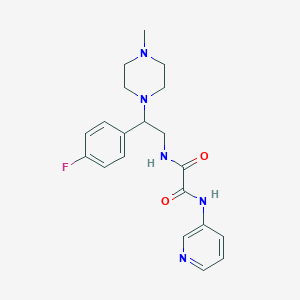
![3-[(Z)-(dimethylamino)methylidene]-6-methyl-2H-thiochromen-4-one](/img/structure/B2409329.png)
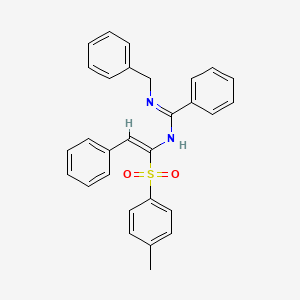

![N'-((E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene)-2-thiophenecarbohydrazide](/img/structure/B2409333.png)